(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
X-ray Crystallography
Single-crystal analysis of the hydrochloride salt reveals:
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311++G**) provide insights into electronic and conformational behavior:
pKa prediction :
Conformational analysis :
Proton affinity :
Frontier molecular orbitals :
These models align with experimental data, explaining the compound’s reactivity and stereoelectronic properties.
Structure
2D Structure
Properties
IUPAC Name |
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGGARNLAOPVNV-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Multi-Step Synthesis via Curtius Rearrangement
One common approach starts from substituted cinnamic acids or related derivatives, involving:
- Synthesis of (E)-3-(3-fluorophenyl)-2-propenoic acid via Knoevenagel condensation or related methods.
- Conversion to acyl chlorides and subsequent esterification with chiral auxiliaries (e.g., menthol derivatives).
- Asymmetric cyclopropanation using dimethylsulfoxonium methylide or other ylides.
- Hydrolysis to cyclopropanecarboxylic acid.
- Conversion of the acid to acyl azide using sodium azide.
- Curtius rearrangement to yield the cyclopropanamine.
This method, while stereoselective, is lengthy (up to 8 steps), uses hazardous reagents such as sodium azide and thionyl chloride, and involves potentially explosive intermediates. It also requires chromatographic purifications, which are less favorable for scale-up.
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Knoevenagel condensation | 3-fluorobenzaldehyde, malonic acid, pyridine | Forms (E)-3-(3-fluorophenyl)-2-propenoic acid |
| 2 | Acyl chloride formation | Thionyl chloride, toluene, pyridine | Converts acid to acyl chloride |
| 3 | Esterification | L-menthol, pyridine, toluene | Chiral auxiliary introduction |
| 4 | Cyclopropanation | Dimethylsulfoxonium methylide, NaOH, DMSO | Asymmetric cyclopropanation |
| 5 | Hydrolysis | Aqueous base | Removes auxiliary, yields acid |
| 6 | Acyl azide formation | Sodium azide, tert-butylammonium bromide | Hazardous step, explosive risk |
| 7 | Curtius rearrangement | Heat | Converts acyl azide to isocyanate intermediate |
| 8 | Amine formation | Hydrolysis or reduction | Final amine product |
This classical route is well-documented but less desirable for industrial scale due to safety and environmental concerns.
Improved Industrially Applicable Process
Recent patents describe an improved process focusing on:
- Avoiding hazardous reagents like sodium azide and pyridine.
- Using safer intermediates such as hydrazides instead of azides.
- Employing catalytic asymmetric reductions (e.g., chiral oxazaborolidine catalysts with borane complexes) for stereoselective steps.
- Using in situ transformations to minimize isolation of unstable intermediates.
- Producing the hydrochloride salt directly to facilitate isolation and purification.
Key features of the improved process:
| Aspect | Description |
|---|---|
| Starting materials | 3-fluorobenzene derivatives, chloroacetyl chloride |
| Catalysts | Chiral oxazaborolidine for asymmetric reduction |
| Cyclopropanation agents | Trimethylsulfoxonium iodide with NaH or NaOH |
| Amine formation | Conversion of hydrazides to amines without azide intermediates |
| Salt formation | Direct precipitation of hydrochloride salt for purification |
| Environmental impact | Reduced use of explosive and toxic reagents |
| Industrial suitability | Shorter process, safer reagents, higher yields |
This method involves fewer steps and safer reagents, making it more suitable for large-scale production.
Alternative Route via Epoxide Intermediate
Another reported synthesis involves:
- Preparation of (2S)-2-(3-fluorophenyl)oxirane by base-induced cyclization of 2-chloro-1-(3-fluorophenyl)ethanol.
- Reaction of the epoxide with triethyl phosphonoacetate under basic conditions to give the cyclopropyl ester.
- Hydrolysis and further functional group transformations to yield the cyclopropanamine.
This route avoids some hazardous reagents but still requires strong bases (e.g., sodium t-butoxide) and careful control of stereochemistry.
Comparative Data Table of Preparation Methods
| Method | Number of Steps | Key Reagents | Enantioselectivity | Safety Concerns | Industrial Applicability | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Classical Curtius rearrangement | 8 | Sodium azide, thionyl chloride | High | Explosive azides, toxic reagents | Low | Moderate | Lengthy, hazardous, requires chromatography |
| Improved hydrazide route | 5-6 | Chiral oxazaborolidine, hydrazine | High | Safer reagents, no azides | High | High | Safer, shorter, direct salt isolation |
| Epoxide intermediate route | 4-5 | Sodium t-butoxide, triethyl phosphonoacetate | Moderate to high | Use of strong base | Moderate | Moderate | Avoids azides, requires stereochemical control |
Research Findings and Optimization Notes
Catalyst selection: Use of chiral oxazaborolidine catalysts with borane complexes provides excellent stereoselectivity in the reduction of keto intermediates to chiral alcohols, key for subsequent cyclopropanation steps.
Cyclopropanation: Dimethylsulfoxonium methylide and trimethylsulfoxonium iodide are effective reagents for cyclopropanation, with sodium hydride or sodium hydroxide as bases. Optimization of solvent (e.g., DMSO, toluene) and temperature is critical for yield and selectivity.
Amine formation: Conversion of carboxylic acid derivatives to amines via hydrazide intermediates avoids the explosive azide intermediates typical of Curtius rearrangement, improving safety and environmental profile.
Salt isolation: Direct formation of hydrochloride salt from the amine in methanol/water mixtures facilitates purification and crystallization, improving product handling and storage.
Environmental and safety considerations: Modern processes emphasize minimizing or eliminating hazardous reagents such as sodium azide, pyridine, and diazomethane, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropane ring or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include cyclopropanone derivatives, substituted cyclopropylamines, and various functionalized cyclopropane compounds. These products can have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Organic Synthesis
- Building Block: (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds.
Medicinal Chemistry
- Pharmacological Potential: The compound has been investigated for its potential as a lead compound in drug development. Its unique structure may enhance interactions with biological targets, making it a candidate for treating various conditions.
- Biological Activity: Preliminary studies suggest that it may interact with specific receptors or enzymes, influencing physiological processes. Further research is required to elucidate its mechanisms of action and efficacy.
Biological Probes
- Enzyme Mechanisms: It is utilized as a probe to study enzyme mechanisms due to its ability to modulate biological pathways through inhibition or activation of specific targets.
Advanced Materials
- The compound's unique structural features may contribute to the development of advanced materials with specific physical properties such as conductivity or self-assembly capabilities.
Agrochemicals
- As an intermediate in the synthesis of agrochemicals, this compound can be employed in creating compounds that enhance agricultural productivity.
Case Study 1: Drug Development
A study focusing on the pharmacological properties of this compound highlighted its potential as an analgesic agent. Researchers synthesized derivatives and evaluated their binding affinity to pain-related receptors, demonstrating promising results that warrant further investigation into their therapeutic applications.
Case Study 2: Asymmetric Synthesis
Research published in a prominent journal showcased the use of this compound as a chiral auxiliary in asymmetric reactions. The study reported high yields and enantioselectivity when using this compound in the synthesis of various pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, while the cyclopropane ring can provide rigidity and stability to the molecule. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine include:
- (1R,2S)-2-(3-Chlorophenyl)cyclopropanamine
- (1R,2S)-2-(3-Bromophenyl)cyclopropanamine
- (1R,2S)-2-(3-Methylphenyl)cyclopropanamine
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogenated or alkyl-substituted analogs .
Biological Activity
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a cyclopropane derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12F1N
- Molecular Weight : Approximately 169.21 g/mol
- Structure : The compound features a cyclopropane ring substituted with a 3-fluorophenyl group, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Key mechanisms include:
- Neurotransmitter Modulation : It is believed that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and cognitive function.
- Antitumor Activity : Preliminary studies indicate that cyclopropane derivatives can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression.
Antidepressant Effects
Research has suggested that compounds similar to this compound exhibit antidepressant properties. In vitro assays have demonstrated:
- Increased Neurotransmitter Levels : The compound may enhance the levels of serotonin and norepinephrine in synaptic clefts, contributing to its antidepressant effects.
- Behavioral Studies : Animal models treated with this compound showed reduced depressive-like behaviors compared to controls.
Antitumor Activity
The antitumor potential of this compound has been explored through various studies:
- Cell Line Studies : In vitro testing on cancer cell lines has shown significant cytotoxic effects, particularly against breast and lung cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of key survival signals.
Table 1: Summary of Biological Activities
Case Study: Antidepressant Effects in Animal Models
A study conducted on rodents evaluated the effects of this compound in a forced swim test. Results indicated that:
- Dosing : A dose of 10 mg/kg significantly reduced immobility time compared to control groups.
- Mechanism : Increased levels of serotonin were measured post-treatment, suggesting a role in mood enhancement.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine with high stereochemical purity?
- Methodological Answer : Use stereoselective cyclopropanation techniques, such as the Kulinkovich reaction or transition-metal-catalyzed cyclopropane ring closure, to achieve the desired (1R,2S) configuration. Chiral auxiliaries or catalysts (e.g., Rhodium(I) complexes) can enhance enantioselectivity. Post-synthesis, validate stereochemistry using polarimetry and chiral HPLC (≥98% purity) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm structural assignments and fluorine substitution patterns.
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or HRMS).
- HPLC with UV/Vis or charged aerosol detection to assess purity and resolve enantiomeric impurities .
Q. What storage conditions are optimal for maintaining the stability of this compound and its hydrochloride salt?
- Methodological Answer : Store the free base or hydrochloride salt under an inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation via oxidation or hydrolysis. For long-term storage, lyophilization or desiccation is recommended .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be quantified during process development?
- Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralpak® IC or OD-H columns) with a mobile phase of hexane:isopropanol (90:10, v/v) and 0.1% diethylamine. Spiking experiments with synthetic enantiomers (e.g., (1S,2R)-isomer) can validate method specificity. Limit detection to ≤0.1% using UV detection at 254 nm .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across synthetic batches?
- Methodological Answer : Cross-validate data using orthogonal methods:
- Differential Scanning Calorimetry (DSC) to determine melting points.
- Dynamic Vapor Sorption (DVS) to assess hygroscopicity and solubility in aqueous buffers (e.g., PBS at pH 7.4).
- Compare results against literature values for structurally analogous cyclopropanamine derivatives (e.g., 3,4-difluorophenyl analogs) .
Q. How can researchers evaluate the biological activity of this compound in receptor-binding assays?
- Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-Ticagrelor) in platelet-rich plasma or recombinant receptor models. Measure IC₅₀ values via nonlinear regression analysis. Pair with computational docking studies to correlate stereochemistry with binding affinity at the P2Y₁₂ receptor .
Q. What advanced techniques identify and quantify process-related impurities (e.g., des-fluoro analogs or cyclopropane ring-opened byproducts)?
- Methodological Answer : Utilize LC-MS/MS in tandem with synthetic impurity standards (e.g., 3,4-difluorophenyl derivatives) for structural elucidation. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with QbD (Quality by Design) principles can identify critical process parameters affecting impurity profiles .
Q. How does the choice of counterion (e.g., hydrochloride vs. L-tartrate) influence the pharmacokinetic properties of this compound?
- Methodological Answer : Perform comparative bioavailability studies in rodent models using salt forms dissolved in saline or PEG-400. Monitor plasma concentrations via LC-MS and calculate AUC₀–24h and Cₘₐₓ. Hydrochloride salts typically enhance aqueous solubility, while carboxylate salts (e.g., L-tartrate) may improve membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
